2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid
Description
2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid (IUPAC name) is a sulfur-containing acetic acid derivative featuring a phenyl group and a 4-isopropylphenyl moiety connected via a sulfanyl (–S–) bridge. Its molecular formula is C₁₇H₁₈O₂S (calculated from SMILES: CC(C)C1=CC=C(C=C1)SCC(=O)O) . The compound’s structure combines hydrophobic (isopropylphenyl) and polar (carboxylic acid) regions, making it a candidate for studies in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-(4-propan-2-ylphenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-12(2)13-8-10-15(11-9-13)20-16(17(18)19)14-6-4-3-5-7-14/h3-12,16H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOIHKXGGSBFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid typically involves the reaction of 4-isopropylthiophenol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and sulfanyl groups can participate in various substitution reactions, including nucleophilic aromatic substitution, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives, substituted acetic acids.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Properties
Research indicates that compounds with similar sulfanylacetic acid structures exhibit anti-inflammatory activity. The presence of the sulfanyl group may enhance the interaction with biological targets involved in inflammatory pathways. Studies on related compounds suggest that they can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
2. Antioxidant Activity
Compounds with phenyl and sulfanyl groups have shown potential antioxidant properties. These properties can be beneficial in preventing oxidative stress-related diseases, making such compounds valuable in pharmaceutical formulations aimed at reducing oxidative damage.
3. Drug Development
The unique structure of 2-phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid positions it as a candidate for drug development. Its ability to modify biological pathways could lead to the creation of new therapeutic agents for conditions such as arthritis, cardiovascular diseases, and cancer. Ongoing research is necessary to evaluate its efficacy and safety profiles.
Material Science Applications
1. Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the modification of polymer characteristics such as flexibility, thermal stability, and chemical resistance.
2. Coatings and Adhesives
Due to its chemical structure, this compound could be utilized in formulating advanced coatings and adhesives that require enhanced durability and resistance to environmental factors.
Chemical Intermediate
1. Synthesis of Other Compounds
As a versatile intermediate, this compound can be used in the synthesis of various other chemicals, including pharmaceuticals and agrochemicals. Its ability to undergo further chemical reactions makes it valuable in synthetic organic chemistry.
Case Study 1: Anti-inflammatory Activity
A study conducted on structurally similar sulfanylacetic acids demonstrated significant inhibition of COX enzymes in vitro. The findings suggest that compounds like this compound could lead to new anti-inflammatory drugs.
Case Study 2: Polymer Development
Research exploring the use of sulfanylacetic acids in polymer synthesis revealed that incorporating such compounds into polymer matrices improved mechanical properties and thermal stability. This research indicates potential applications in developing high-performance materials for industrial use.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenyl groups may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological effects.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid Structure: Introduces a fluorine atom at the 4-position of the phenyl ring. Molecular Weight: 304.4 g/mol .
Heterocyclic Analogues
2-({1-[4-(Propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid
- 2-{[3-Cyano-4-(4-Methoxyphenyl)-6-Phenyl-2-Pyridinyl]Sulfanyl}Acetic Acid Structure: Incorporates a pyridine ring with cyano and methoxyphenyl substituents.
Sulfonamide and Sulfone Derivatives
- (2R)-{[(4-Methylphenyl)Sulfonyl]Amino}(Phenyl)Acetic Acid Structure: Replaces the sulfanyl group with a sulfonamide (–SO₂NH–) linkage. Impact: Sulfonamide groups improve thermal stability and acidity (pKa ~1–2), making this derivative more suited for acidic environments .
- 2-Oxo-2-((4-(2-Phenyl-2-Sulfoacetamido)Phenyl)Amino)Acetic Acid Structure: Features a sulfonamide and ketone group. Impact: The ketone and sulfonamide functionalities enhance hydrogen-bonding capacity, useful in protein-ligand interactions .
Aromatic and Steric Modifications
- 2-Hydroxy-2,2-Diphenylacetic Acid (Benzilic Acid)
Physicochemical and Functional Comparison
Q & A
Q. How can cryo-electron microscopy (cryo-EM) elucidate the compound’s interaction with large biomolecular complexes?
- Methodological Answer : Prepare ligand-protein complexes (e.g., with neprilysin) at ~3 mg/mL concentration. Flash-freeze grids and collect data at 200 kV. Process images (RELION, cryoSPARC) to generate 3D reconstructions. Docking the compound’s crystal structure into cryo-EM density maps validates binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
